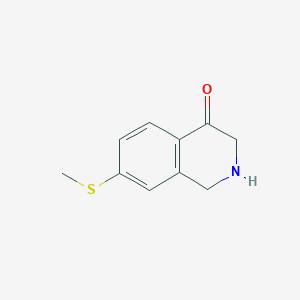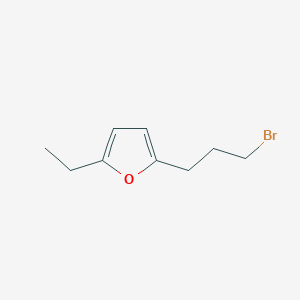
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a butan-2-yl group attached to the nitrogen atom at the first position and two chlorine atoms at the 2nd and 6th positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine typically involves the reaction of 2,6-dichloropyrimidine with butan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at the 2nd and 6th positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The butan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in antimicrobial research, it may inhibit key enzymes involved in bacterial cell wall synthesis, while in anticancer research, it may interfere with cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyrimidine: Lacks the butan-2-yl group but shares the pyrimidine core with chlorine substituents.
N-(Butan-2-yl)-pyrimidin-4-amine: Similar structure but without the chlorine atoms at the 2nd and 6th positions.
N-(Butan-2-yl)-2,4-dichloropyrimidin-6-amine: Similar structure with chlorine atoms at different positions on the pyrimidine ring.
Uniqueness
N-(Butan-2-yl)-2,6-dichloropyrimidin-4-amine is unique due to the specific positioning of the butan-2-yl group and chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and the bulky butan-2-yl group can lead to distinct steric and electronic effects, making it a valuable compound for various research applications.
Properties
| 89099-64-9 | |
Molecular Formula |
C8H11Cl2N3 |
Molecular Weight |
220.10 g/mol |
IUPAC Name |
N-butan-2-yl-2,6-dichloropyrimidin-4-amine |
InChI |
InChI=1S/C8H11Cl2N3/c1-3-5(2)11-7-4-6(9)12-8(10)13-7/h4-5H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
ZYOROIBMHCGJHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide](/img/structure/B12906253.png)


